molecular formula C9H9Br B15312964 1-Bromo-2-ethenyl-4-methylbenzene

1-Bromo-2-ethenyl-4-methylbenzene

Katalognummer: B15312964
Molekulargewicht: 197.07 g/mol
InChI-Schlüssel: CNGNLJVFGAFUSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-2-ethenyl-4-methylbenzene is an organic compound with the molecular formula C9H9Br It is a derivative of benzene, where a bromine atom, an ethenyl group, and a methyl group are substituted at the 1, 2, and 4 positions, respectively

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-2-ethenyl-4-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2-ethenyl-4-methyltoluene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process includes Friedel-Crafts alkylation to introduce the methyl group, followed by vinylation to add the ethenyl group, and finally bromination to obtain the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-2-ethenyl-4-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Oxidation Reactions: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ethenyl group can be reduced to an ethyl group using hydrogenation reactions.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products Formed:

    Substitution: 2-Ethenyl-4-methylphenol or 2-Ethenyl-4-methylaniline.

    Oxidation: 2-Ethenyl-4-methylbenzaldehyde or 2-Ethenyl-4-methylbenzoic acid.

    Reduction: 1-Bromo-2-ethyl-4-methylbenzene.

Wissenschaftliche Forschungsanwendungen

1-Bromo-2-ethenyl-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-Bromo-2-ethenyl-4-methylbenzene involves its interaction with various molecular targets and pathways. The bromine atom can participate in electrophilic substitution reactions, while the ethenyl group can undergo addition reactions with nucleophiles. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.

Vergleich Mit ähnlichen Verbindungen

    1-Bromo-2-ethenylbenzene: Lacks the methyl group at the 4 position.

    1-Bromo-4-methylbenzene: Lacks the ethenyl group at the 2 position.

    2-Bromo-4-methylstyrene: Similar structure but with different substitution pattern.

Uniqueness: 1-Bromo-2-ethenyl-4-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and potential applications. The presence of both the ethenyl and methyl groups, along with the bromine atom, allows for a diverse range of chemical transformations and interactions.

Eigenschaften

Molekularformel

C9H9Br

Molekulargewicht

197.07 g/mol

IUPAC-Name

1-bromo-2-ethenyl-4-methylbenzene

InChI

InChI=1S/C9H9Br/c1-3-8-6-7(2)4-5-9(8)10/h3-6H,1H2,2H3

InChI-Schlüssel

CNGNLJVFGAFUSO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)Br)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.